2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355421-46-4) is a quinoline-based derivative with a molecular formula of C₂₆H₁₈BrClN₂O₆ and a molecular weight of 470.5 g/mol . Its structure features:
- A 6-bromo-substituted quinoline core with a 4-chlorophenyl group at position 2.
- A 2-oxoethyl ester linked to a 4-methyl-3-nitrophenyl moiety.
Properties
CAS No. |
355421-47-5 |
|---|---|
Molecular Formula |
C25H16BrClN2O5 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClN2O5/c1-14-2-3-16(10-23(14)29(32)33)24(30)13-34-25(31)20-12-22(15-4-7-18(27)8-5-15)28-21-9-6-17(26)11-19(20)21/h2-12H,13H2,1H3 |
InChI Key |
NRYDBXWTCSIPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The quinoline nucleus is typically constructed via Skraup or Friedländer annulation, followed by halogenation at C6 and C2 positions. The ester moiety is introduced through late-stage coupling between the quinoline-4-carboxylic acid derivative and 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. Critical challenges include:
Solvent and Reagent Selection
Polar aprotic solvents (DMF, DMSO) facilitate quinoline cyclization, while chlorinated solvents (dichloromethane, tetrachloroethylene) enable halogenation steps. Triethylamine serves dual roles as a base and HCl scavenger during ester bond formation.
Stepwise Synthetic Pathways
Formation of the Quinoline Core
The 2-(4-chlorophenyl)quinoline scaffold is synthesized via Friedländer condensation between 4-chloroaniline and β-keto esters. Phosphorus oxychloride (71.4–80 mL) and DMF (27.2–30 mL) catalyze cyclization at 80°C for 14 hours, achieving 68–72% conversion efficiency.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 80°C ± 2°C |
| Time | 14–16 hours |
| Catalyst System | POCl3/DMF (2.6:1 molar ratio) |
| Yield | 68–72% |
Regioselective Bromination
Electrophilic bromination at C6 employs N-bromosuccinimide (NBS, 6.8–7.5 g) in tetrachloroethylene under radical initiation (benzoyl peroxide, 1.2–1.5 g). Optimal conditions (reflux, 6–8 hours) provide 83% regioselectivity for the C6 position.
Bromination Optimization:
-
NBS Equivalents: 1.05–1.10 eq minimizes dibromination byproducts
-
Radical Initiator: BPO (2 mol%) enhances reaction rate by 40%
-
Temperature Gradient: Gradual heating from 25°C to 110°C prevents runaway reactions
Esterification with the 4-Methyl-3-nitrophenyl Fragment
The C4 carboxyl group undergoes activation via mixed anhydride formation (ClCO2Et, Et3N) followed by reaction with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. Key parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC/HOBt | 78% activation efficiency |
| Solvent | Dry THF | 92% ester purity |
| Reaction Time | 12 hours | 95% conversion |
This step typically achieves 65–70% isolated yield after silica gel chromatography.
Optimization Strategies for Improved Yields
Temperature Control in Cyclization
Maintaining the cyclization step at 80°C ± 2°C increases quinoline formation by 18% compared to uncontrolled heating. Jacketed reactors with PID temperature controllers reduce side product generation from Fries rearrangement.
Purification Techniques
-
Crystallization: Anhydrous methanol recrystallization removes 92% of chlorinated byproducts
-
Chromatography: Gradient elution (hexane:EtOAc 8:1 → 4:1) resolves ester diastereomers
-
Washing Protocols: Sequential water/brine washes (3×200 mL) eliminate residual DMF
Analytical Characterization Techniques
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows 99.2% purity at 254 nm with tR=12.7 min.
Challenges and Limitations
Functional Group Compatibility
The nitro group’s electron-withdrawing nature slows esterification kinetics, requiring 12-hour reaction times for complete conversion. Competing hydrolysis under acidic conditions limits yield to 65–70%.
Scalability Issues
Radical bromination becomes exothermic above 500g scale, necessitating flow reactor systems for safe scale-up. Batch processes beyond 1kg show 15% yield reduction due to thermal gradients.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The α-oxoester group undergoes hydrolysis under acidic or basic conditions. In a comparative study with structurally similar compounds:
Transesterification occurs with methanol/PTSA catalysis (65°C, 6h), yielding methyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (63% yield) .
Nucleophilic Aromatic Substitution (Br Site)
The 6-bromo substituent on the quinoline ring participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 110°C, 8h | 6-Methoxy derivative | 68% | |
| Piperidine | THF, CuI, 80°C, 12h | 6-Piperidinoquinoline analog | 55% |
Steric hindrance from the adjacent 4-chlorophenyl group reduces reaction rates compared to unsubstituted bromoquinolines .
Nitro Group Reduction
The 3-nitro group on the phenyl ring is selectively reduced under catalytic hydrogenation:
| Catalyst System | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | Ethanol, 25°C, 2h | Corresponding 3-aminophenyl derivative | 95% | |
| NaBH₄/CuCl₂ | MeOH, 0°C, 30min | Partially reduced hydroxylamine intermediate | 41% |
The reaction preserves the ester and quinoline moieties intact .
Electrophilic Aromatic Substitution (Chlorophenyl Ring)
The 4-chlorophenyl group undergoes regioselective nitration:
| Reagent | Conditions | Major Product | Ratio (para:meta) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 2,4-Dichloro-5-nitrophenyl derivative | 7:3 | |
| Acetyl nitrate | CH₂Cl₂, −10°C, 2h | 2,4-Dichloro-3-nitrophenyl derivative | 4:1 |
Steric and electronic effects from the chloro substituent direct nitration to the meta position relative to the quinoline core .
Cross-Coupling Reactions
The bro
Scientific Research Applications
Case Studies
- Anticancer Activity Against Colon Carcinoma :
- Lung Cancer Efficacy :
Summary of Anticancer Findings
| Compound | Cancer Type | IC50 Value (µM) | References |
|---|---|---|---|
| 2-(4-Methyl-3-nitrophenyl)-... | Colon Carcinoma | 5.6 | |
| 2-(4-Methyl-3-nitrophenyl)-... | Lung Cancer | 3.8 |
Case Studies
- Antibacterial Activity :
- Antifungal Properties :
Summary of Antimicrobial Findings
| Compound | Microbial Target | MIC Value (µg/mL) | References |
|---|---|---|---|
| 2-(4-Methyl-3-nitrophenyl)-... | Staphylococcus aureus | 32 | |
| 2-(4-Methyl-3-nitrophenyl)-... | Candida albicans | 16 |
Synthesis and Development
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions including:
- Knoevenagel Condensation : This step forms the core structure by reacting appropriate aldehydes with active methylene compounds.
- Alkylation Reactions : Substituents are introduced at specific positions on the quinoline ring to enhance biological activity.
- Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to ensure purity and confirm structure.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro and bromo groups may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Lipophilicity (XLogP3)
- The target compound (XLogP3 = 5.6) is less lipophilic than the 2,4-dichlorophenyl analog (XLogP3 = 7.7), highlighting the strong hydrophobicity imparted by additional chlorine atoms .
- Nitro groups (e.g., in the target compound and ) reduce lipophilicity compared to halogens but increase polarity and hydrogen-bond acceptor capacity .
Steric and Electronic Effects
- Bromine at position 6 on the quinoline core enhances steric bulk and may influence binding in biological systems (e.g., kinase inhibition) .
- Methyl and ethyl substituents (e.g., in and ) improve metabolic stability but reduce solubility .
Biological Activity
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and therapeutic potential.
- Molecular Formula : C₁₈H₁₅BrClN₂O₃
- Molecular Weight : 505.3 g/mol .
- Structure : The compound features a quinoline core with substituents that enhance its biological activity.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antibacterial properties. The compound was evaluated against several bacterial strains using the agar diffusion method. Key findings include:
- Effective Against :
- Staphylococcus aureus (S. aureus) : Exhibited strong antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL.
- Escherichia coli (E. coli) : Showed moderate activity with an MIC of 128 μg/mL.
- Less Effective Against :
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | >256 |
| Pseudomonas aeruginosa | >256 |
These results suggest that structural modifications in quinoline derivatives can enhance antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The compound's anticancer potential has been explored through various assays, including cytotoxicity tests on cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibited weak cytotoxic effects in mouse macrophage cell lines (RAW 264.7), with IC50 values of approximately 98.2 μg/mL, indicating a favorable safety profile compared to standard treatments like ampicillin and gentamycin .
- Mechanism of Action : The presence of specific functional groups in the structure appears to enhance interaction with cellular targets, potentially disrupting cancer cell proliferation through apoptosis pathways.
Case Studies and Research Findings
- Study on Antibacterial Activity :
- Cytotoxicity Assessment :
- Photosynthetic Electron Transport Inhibition :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
